molecular formula C46H84NO8P B1261654 [(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1261654
M. Wt: 810.1 g/mol
InChI Key: ISIMLRCPRMOPDS-LBYIXAPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid, which is a major component of biological membranes. This compound consists of one chain of stearic acid (18:0) at the C-1 position and one chain of arachidonic acid (20:4) at the C-2 position. The arachidonic acid moiety contains four cis double bonds at positions 8, 10, 12, and 14. Phosphatidylcholines are crucial for maintaining the structural integrity and functionality of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphatidylcholines, including [(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, can be synthesized through the Kennedy pathway, which involves the phosphorylation of choline, followed by its incorporation into diacylglycerol . The synthetic route typically involves the following steps:

    Phosphorylation of Choline: Choline is phosphorylated by choline kinase to form phosphocholine.

    Formation of CDP-Choline: Phosphocholine reacts with cytidine triphosphate (CTP) to form cytidine diphosphate-choline (CDP-choline).

    Incorporation into Diacylglycerol: CDP-choline reacts with diacylglycerol to form phosphatidylcholine.

Industrial Production Methods

Industrial production of phosphatidylcholines often involves extraction from natural sources such as egg yolk or soybeans. The extracted phospholipids are then purified and modified to obtain the desired fatty acid composition .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The arachidonic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidized derivatives.

    Hydrolysis: Phospholipases can hydrolyze the ester bonds in phosphatidylcholines, releasing fatty acids and lysophosphatidylcholine.

    Substitution: The choline headgroup can be substituted with other polar headgroups through enzymatic or chemical reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Hydrolysis: Phospholipase A2 (PLA2) is commonly used to hydrolyze the sn-2 ester bond.

    Substitution: Enzymes such as phospholipase D can catalyze the substitution of the choline headgroup.

Major Products Formed

    Oxidation: Hydroperoxides, hydroxides, and other oxidized derivatives.

    Hydrolysis: Free fatty acids and lysophosphatidylcholine.

    Substitution: Phosphatidylethanolamine, phosphatidylserine, and other phospholipids with different headgroups.

Scientific Research Applications

[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.

    Biology: Plays a role in cell signaling and membrane structure studies.

    Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.

    Industry: Used in the formulation of liposomes for drug delivery and cosmetics.

Mechanism of Action

Phosphatidylcholines, including [(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, exert their effects primarily through their role in cell membranes. They contribute to membrane fluidity and serve as precursors for signaling molecules such as diacylglycerol and phosphatidic acid. The arachidonic acid moiety can be released and converted into eicosanoids, which are involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific double bond configuration in the arachidonic acid moiety, which can influence its biological activity and interactions with other molecules.

Properties

Molecular Formula

C46H84NO8P

Molecular Weight

810.1 g/mol

IUPAC Name

[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,18,20,22-23,25,27,44H,6-13,15,17,19,21,24,26,28-43H2,1-5H3/b16-14-,20-18-,23-22-,27-25-/t44-/m1/s1

InChI Key

ISIMLRCPRMOPDS-LBYIXAPGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C=C/C=C\C=C/CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CC=CC=CC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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